4-[(1S)-1-amino-2,2-difluoroethyl]benzonitrile hydrochloride
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Overview
Description
4-[(1S)-1-amino-2,2-difluoroethyl]benzonitrile hydrochloride is a compound that has garnered significant interest in various scientific fields. It is known for its unique chemical structure, which includes an amino group and two fluorine atoms attached to an ethyl group, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1S)-1-amino-2,2-difluoroethyl]benzonitrile hydrochloride typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile, followed by further reactions to introduce the amino and difluoroethyl groups . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as tetrabutylammonium bromide. The reactions are usually carried out at elevated temperatures to ensure high yields .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs. The use of green chemistry principles, such as ionic liquids as recycling agents, is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-[(1S)-1-amino-2,2-difluoroethyl]benzonitrile hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The amino and difluoroethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
4-[(1S)-1-amino-2,2-difluoroethyl]benzonitrile hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(1S)-1-amino-2,2-difluoroethyl]benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The amino and difluoroethyl groups play a crucial role in its activity, allowing it to bind to target molecules and exert its effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-[(1S)-1-amino-2,2-difluoroethyl]benzonitrile
- 4-[(1S)-1-amino-2,2-difluoroethyl]benzamide
- 4-[(1S)-1-amino-2,2-difluoroethyl]benzylamine
Uniqueness
4-[(1S)-1-amino-2,2-difluoroethyl]benzonitrile hydrochloride is unique due to its specific combination of an amino group and two fluorine atoms attached to an ethyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
4-[(1S)-1-amino-2,2-difluoroethyl]benzonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N2.ClH/c10-9(11)8(13)7-3-1-6(5-12)2-4-7;/h1-4,8-9H,13H2;1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUQFJAXUVHRIY-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(C(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C#N)[C@@H](C(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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